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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of dipraglurant and amantadine, two

therapeutic agents investigated for the management of levodopa-induced dyskinesia (LID) in

Parkinson's disease (PD). The information presented herein is intended for a scientific

audience and is supported by experimental data from preclinical and clinical studies.

Introduction
Levodopa remains the cornerstone of symptomatic therapy for Parkinson's disease; however,

its long-term use is often complicated by the emergence of motor fluctuations and debilitating

levodopa-induced dyskinesia (LID).[1][2] LID is characterized by involuntary, choreiform, or

dystonic movements that can significantly impair a patient's quality of life.[1] The development

of effective treatments for LID is a critical unmet need in the management of advanced PD.

This guide focuses on two such agents: amantadine, an established treatment, and

dipraglurant, an investigational drug.

Amantadine, initially developed as an antiviral agent, was serendipitously found to possess

anti-parkinsonian properties.[3] It is a weak, non-competitive antagonist of the N-methyl-D-

aspartate (NMDA) receptor and is thought to modulate glutamatergic neurotransmission, which

is implicated in the pathophysiology of LID.[4] An extended-release formulation of amantadine

(Gocovri®) is approved for the treatment of dyskinesia in patients with Parkinson's disease

receiving levodopa-based therapy.
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Dipraglurant (ADX48621) is a novel, orally active, small molecule that acts as a negative

allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). By selectively

inhibiting mGluR5, dipraglurant aims to reduce the excessive glutamatergic signaling that

contributes to the development and expression of LID.

Mechanism of Action
The distinct mechanisms of action of amantadine and dipraglurant, both targeting the

glutamatergic system, are central to their therapeutic rationale in LID.

Amantadine: NMDA Receptor Antagonism
Amantadine's primary mechanism in treating LID is believed to be its antagonism of NMDA

receptors. In Parkinson's disease, the loss of dopaminergic neurons leads to overactivity of the

subthalamic nucleus and subsequent excessive glutamatergic transmission in the basal

ganglia. This glutamatergic hyperactivity, particularly at NMDA receptors on striatal medium

spiny neurons, is thought to be a key factor in the development of LID. By blocking the NMDA

receptor, amantadine reduces this excessive glutamatergic signaling, thereby alleviating

dyskinesia. The pharmacology of amantadine is complex, and it may also exert its effects

through other mechanisms, including altering dopamine release and reuptake.

Dipraglurant: mGluR5 Negative Allosteric Modulation
Dipraglurant acts as a negative allosteric modulator of the mGluR5 receptor. mGluR5 is a G-

protein coupled receptor that is highly expressed in the striatum and other basal ganglia

structures. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. In

the context of LID, overstimulation of mGluR5 by glutamate is thought to contribute to the

abnormal signaling that drives dyskinetic movements. As a NAM, dipraglurant does not

directly block the glutamate binding site but instead binds to a separate (allosteric) site on the

receptor, changing the receptor's conformation and reducing its response to glutamate. This

targeted modulation of mGluR5 is hypothesized to normalize the aberrant glutamatergic

signaling in the basal ganglia, thereby reducing dyskinesia without affecting the anti-

parkinsonian efficacy of levodopa.

Signaling Pathway Diagrams
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The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways

for amantadine and dipraglurant in the context of levodopa-induced dyskinesia.
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Figure 1: Proposed signaling pathway of amantadine in LID.
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Figure 2: Proposed signaling pathway of dipraglurant in LID.

Clinical Efficacy Data
The clinical development of dipraglurant and amantadine for LID has been evaluated in

several key clinical trials. The following tables summarize the quantitative efficacy data from

these studies.

Dipraglurant Clinical Trial Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b607126?utm_src=pdf-body
https://www.benchchem.com/product/b607126?utm_src=pdf-body-img
https://www.benchchem.com/product/b607126?utm_src=pdf-body-img
https://www.benchchem.com/product/b607126?utm_src=pdf-body
https://www.benchchem.com/product/b607126?utm_src=pdf-body
https://www.benchchem.com/product/b607126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial

Identifier
Phase N

Treatment

Arms

Primary

Endpoint

Key

Efficacy

Results

Reference

NCT01336

088
IIa 76

Dipraglura

nt (50mg

QD to

100mg

TID) vs.

Placebo

Safety and

Tolerability

Statistically

significant

reduction

in peak

dose

dyskinesia

(modified

Abnormal

Involuntary

Movement

Scale -

mAIMS) on

day 1

(50mg) and

day 14

(100mg).

No

worsening

of

parkinsonis

m.

Phase 2b/3

(Terminate

d)

IIb/III N/A

Dipraglura

nt vs.

Placebo

N/A

Terminated

due to slow

recruitment

, not due to

safety or

efficacy

concerns.

Further analysis of the Phase IIa data showed a statistically significant anti-dyskinetic effect

over the total 28-day treatment duration.
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Amantadine Extended-Release (Gocovri®) Clinical Trial
Data
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Trial

Identifier
Phase N

Treatment

Arms

Primary

Endpoint

Key

Efficacy

Results

Reference

EASE LID

(NCT0213

6914)

III 121

ADS-5102

(274mg)

vs.

Placebo

Change

from

baseline in

Unified

Dyskinesia

Rating

Scale

(UDysRS)

total score

at week 12

Statistically

significant

reduction

in UDysRS

total score

vs. placebo

(treatment

difference:

-7.9).

EASE LID

3
III 75

ADS-5102

(274mg)

vs.

Placebo

Change

from

baseline in

UDysRS

total score

at week 12

Statistically

significant

reduction

in UDysRS

total score

vs. placebo

(treatment

difference:

-14.4).

EASED

Study
II 83

ADS-5102

(260mg,

340mg,

420mg) vs.

Placebo

Change

from

baseline in

UDysRS

total score

at week 8

340mg

dose

significantl

y reduced

UDysRS

score vs.

placebo

(27%

reduction).

EASE LID

2 (Open-

label

extension)

III 223 Gocovri

(274mg)

Long-term

safety and

tolerability

Durable

reduction

in motor

complicatio
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ns

(dyskinesia

and OFF

time)

maintained

for up to 2

years.

Safety and Tolerability
Dipraglurant
In the Phase IIa trial, dipraglurant was generally safe and well-tolerated. The most frequently

reported adverse events included dyskinesia, dizziness, nausea, and fatigue. Importantly, there

was no evidence of worsening of parkinsonian symptoms.

Amantadine Extended-Release
Common adverse events associated with amantadine extended-release include hallucinations,

peripheral edema, dizziness, dry mouth, and constipation. In clinical trials, these adverse

events led to a higher discontinuation rate compared to placebo.

Experimental Protocols
A general understanding of the clinical trial methodologies is crucial for interpreting the results.

Dipraglurant Phase IIa Study (NCT01336088)
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter

study.

Patient Population: Patients with Parkinson's disease experiencing moderate to severe

levodopa-induced dyskinesia.

Intervention: Dose-escalation of dipraglurant (from 50 mg once daily to 100 mg three times

daily) or placebo over a 4-week period.

Outcome Measures:
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Primary: Safety and tolerability assessed through adverse event recording, clinical

examinations, and laboratory tests.

Secondary Efficacy: Modified Abnormal Involuntary Movement Scale (mAIMS), Unified

Parkinson's Disease Rating Scale (UPDRS), and patient diaries.

Amantadine Extended-Release EASE LID Study
(NCT02136914)

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Parkinson's disease patients treated with levodopa who experienced at

least 1 hour of troublesome dyskinesia per day with at least mild functional impact.

Intervention: ADS-5102 (274 mg) or placebo administered orally once daily at bedtime for up

to 25 weeks.

Outcome Measures:

Primary Efficacy: Change from baseline to week 12 in the Unified Dyskinesia Rating Scale

(UDysRS) total score.

Key Secondary: OFF time (the amount of time Parkinson's symptoms are not well-

controlled).

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical trial investigating a novel

treatment for levodopa-induced dyskinesia.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening & Enrollment

Treatment Phase

Data Analysis & Reporting

Patient Screening
(Inclusion/Exclusion Criteria)

Informed Consent

Baseline Assessment
(UDysRS, mAIMS, Diaries)

Randomization

Investigational Drug
(e.g., Dipraglurant) Placebo

Dose Titration
(if applicable)

Follow-Up Visits
(Efficacy & Safety Assessments)

Data Collection

Statistical Analysis

Clinical Study Report

Click to download full resolution via product page

Figure 3: Generalized clinical trial workflow for LID studies.
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Conclusion
Amantadine, particularly in its extended-release formulation, is a well-established and effective

treatment for levodopa-induced dyskinesia, demonstrating significant reductions in dyskinesia

and OFF time in Phase III clinical trials. Its mechanism of action is primarily attributed to NMDA

receptor antagonism.

Dipraglurant, a negative allosteric modulator of mGluR5, represents a novel and more

targeted approach to modulating the glutamatergic system. While its clinical development was

halted due to recruitment challenges and not efficacy or safety concerns, the Phase IIa data

showed promising anti-dyskinetic effects without worsening parkinsonian symptoms.

For drug development professionals, the comparison of these two agents highlights the

therapeutic potential of targeting the glutamatergic system in LID. The clinical success of

amantadine validates this general approach, while the development of more selective agents

like dipraglurant underscores the ongoing effort to refine this strategy to improve efficacy and

minimize side effects. Further research into selective glutamate receptor modulators is

warranted to expand the therapeutic armamentarium for this challenging complication of

Parkinson's disease.
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at: [https://www.benchchem.com/product/b607126#dipraglurant-versus-amantadine-for-
levodopa-induced-dyskinesia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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